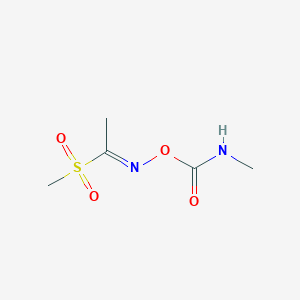

甲氧咪硫砜

描述

Methomyl-sulfone is a metabolite with the molecular formula C5 H10 N2 O4 S and a molecular weight of 194.21 . It is used as a reference standard for environmental testing .

Synthesis Analysis

A green and potentially scalable continuous flow synthesis of a popular sulfone containing nutraceutical, methylsulfonylmethane (MSM), has been demonstrated in a Vapourtec tubular reactor platform via metal catalyst-free hydrogen peroxide mediated oxidation of dimethyl sulfoxide .Molecular Structure Analysis

The investigation of adsorption behavior of sulfone compounds can provide valuable information about its reactivity and electronic and structural properties . Three-dimensional electrostatic potential diagrams were mapped. The frontier orbital energies and energy bandgaps of the molecules were computed .科学研究应用

致畸性和神经毒性研究

甲氧咪,一种氨基甲酸酯类杀虫剂,已被研究其对阿拉伯蟾蜍发育阶段的潜在毒性作用。研究表明,暴露于甲氧咪会导致蝌蚪畸形、致畸性和神经退行性效应,特别是影响脊髓和背根神经节 (Seleem, 2019)。

环境降解研究

已经对甲氧咪在水中的降解进行了研究,特别是基于过氧单硫酸盐的高级氧化工艺。鉴于甲氧咪的高溶解性和作为水污染物的可能性,这些研究旨在了解从水中去除甲氧咪的方法 (Hayat et al., 2021)。

农业应用

对甲氧咪的研究还包括其作为土壤应用以控制土壤线虫和叶面害虫的用途。甲氧咪土壤应用在控制各种昆虫和线虫害虫方面的功效已在实验室和温室试验中得到评估 (Desaeger et al., 2011)。

毒理学研究

已经对甲氧咪的毒理学方面进行研究,例如它对小鼠肾脏抗氧化剂状态和生化参数的影响。由于甲氧咪被广泛使用,这些研究有助于了解其对环境和健康的危害 (El-Demerdash et al., 2013)。

化学合成和材料科学

甲氧咪-砜衍生物已被合成并测试用于各种应用。例如,砜电解质已被开发用于可充电锂电池。这些电解质在电池应用中显示出高性能的潜力 (Sun & Angell, 2005)。

法医应用

甲氧咪已在法医学的背景下进行研究,特别是使用能量色散 X 射线荧光光谱 (EDX) 检测中毒案件中的甲氧咪。此类研究提供了对法医诊断中使用先进技术见解 (Kinoshita et al., 2013)。

安全和危害

未来方向

Further in-depth studies based on molecular biology and genetics are needed to elaborate their role in the evolution of novel catabolic pathways and the microbial degradation of methomyl . Additionally, recent developments in the field of sustainable sulfone synthesis, including novel emerging technologies for a more sustainable sulfone synthesis, are being discussed .

作用机制

Target of Action

Methomyl-sulfone, a derivative of methomyl, primarily targets the enzyme catalase . Catalase is an enzyme that plays a crucial role in protecting cells from oxidative damage by catalyzing the decomposition of hydrogen peroxide, a harmful byproduct of cellular metabolism .

Mode of Action

Methomyl-sulfone interacts with its target, catalase, by inhibiting its activity . This inhibition disrupts the normal functioning of the enzyme, leading to an accumulation of hydrogen peroxide within the cell

Biochemical Pathways

The biochemical pathways affected by methomyl-sulfone are related to the metabolism of hydrogen peroxide. Under normal conditions, catalase breaks down hydrogen peroxide into water and oxygen, preventing cellular damage. When catalase is inhibited by methomyl-sulfone, hydrogen peroxide accumulates, potentially leading to oxidative stress and damage to cellular components .

Pharmacokinetics

It is known that methomyl, the parent compound, is rapidly absorbed and distributed throughout the body, metabolized, and excreted

Result of Action

The primary result of methomyl-sulfone’s action is the potential induction of oxidative stress within cells due to the accumulation of hydrogen peroxide . This can lead to various cellular effects, including damage to proteins, lipids, and DNA, which can ultimately result in cell death .

Action Environment

The action, efficacy, and stability of methomyl-sulfone can be influenced by various environmental factors. For instance, the presence of other substances, pH levels, temperature, and the specific characteristics of the biological system can all impact the effectiveness of methomyl-sulfone . .

属性

IUPAC Name |

[(E)-1-methylsulfonylethylideneamino] N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O4S/c1-4(12(3,9)10)7-11-5(8)6-2/h1-3H3,(H,6,8)/b7-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOGROKZYIZCLEH-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC(=O)NC)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\OC(=O)NC)/S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

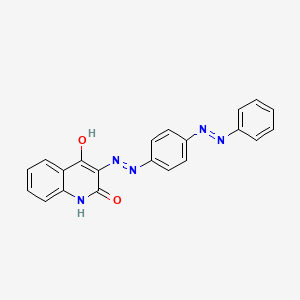

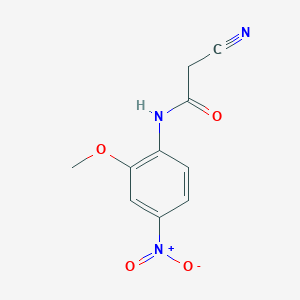

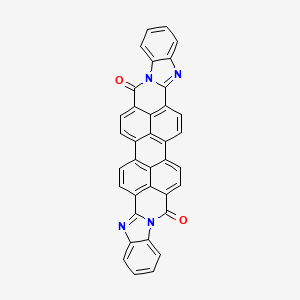

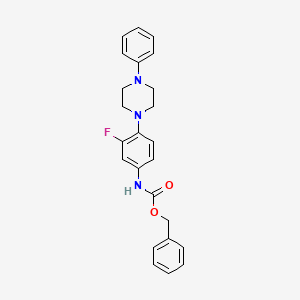

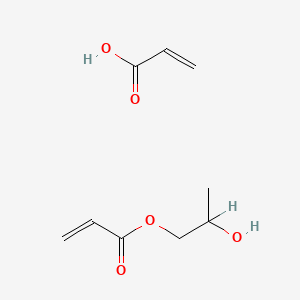

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bisammonium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl (3S)-2,3,5,6-tetrahydroxy-4-[(hydroxyphosphinato)oxy]cyclohexyl phosphate](/img/structure/B6595786.png)

![(3E)-3-[(2E,4E,6E,8E,10E)-1-hydroxy-11-(6-hydroxy-2-methyl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-5-yl)undeca-2,4,6,8,10-pentaenylidene]-1-methyl-5-propan-2-ylpyrrolidine-2,4-dione](/img/structure/B6595806.png)